

# Analysis of Piperazine-2-thione Crystal Structure: A Review of Available Data

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## Compound of Interest

Compound Name: Piperazine-2-thione

Cat. No.: B12107080

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A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for **piperazine-2-thione**. Despite the importance of the piperazine scaffold in medicinal chemistry and drug development, to date, no published studies provide experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates for this specific compound. This technical guide, therefore, aims to inform researchers, scientists, and drug development professionals about the current status of knowledge and provide insights into related structures that may offer some structural chemical context.

## Lack of Experimental Data

Searches of prominent databases, including the Cambridge Structural Database (CSD), have not yielded any entries for the crystal structure of **piperazine-2-thione**. Furthermore, a thorough review of chemical literature did not uncover any articles detailing its synthesis and subsequent single-crystal X-ray diffraction analysis. This suggests that either the compound has not yet been successfully crystallized and its structure determined, or the data has not been made publicly available.

## Insights from Related Crystal Structures

In the absence of direct data for **piperazine-2-thione**, an examination of the crystal structures of closely related molecules can provide valuable, albeit indirect, information. These related structures include derivatives of piperazine and other cyclic thioureas.

## Piperazine Derivatives

The crystal structures of numerous N,N'-disubstituted piperazines and piperazine-2,5-dione have been extensively studied. These studies consistently show that the piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. It is highly probable that the piperazine ring in **piperazine-2-thione** would also exhibit a similar chair conformation.

## Cyclic Thioureas

The thiourea functional group ( $-N-C(=S)-N-$ ) is a key feature of **piperazine-2-thione**. The crystal packing of cyclic thioureas is often dominated by strong intermolecular hydrogen bonds of the  $N-H\cdots S$  type. These interactions play a crucial role in the formation of supramolecular assemblies, such as chains or sheets, within the crystal lattice. It is therefore reasonable to hypothesize that the crystal structure of **piperazine-2-thione** would also be significantly influenced by such  $N-H\cdots S$  hydrogen bonding.

## Computational Approaches as a Potential Alternative

Given the lack of experimental data, computational modeling presents a viable avenue for predicting the crystal structure of **piperazine-2-thione**. Modern crystal structure prediction (CSP) methods, which utilize computational algorithms to generate and rank plausible crystal packing arrangements based on their energetic stability, could be employed. Such studies would provide theoretical insights into the likely crystal system, space group, and intermolecular interactions of **piperazine-2-thione**, guiding future experimental efforts towards its crystallization and structure determination.

## Future Outlook

The determination of the crystal structure of **piperazine-2-thione** would be a valuable contribution to the field of structural chemistry and drug design. The data would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and for designing new molecules with specific biological activities. Researchers are encouraged to pursue the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound to fill this knowledge gap.

# Logical Relationship of Crystallographic Data Analysis

The following diagram illustrates the logical workflow for analyzing crystallographic data, a process that would be applicable to **piperazine-2-thione** once its crystal structure is determined.

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